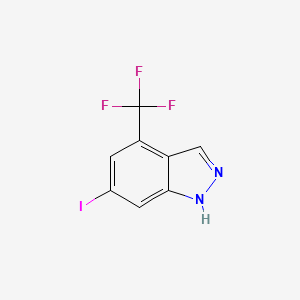

6-Iodo-4-(trifluoromethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-4-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTGWLITHIRMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)C=NN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Iodo 4 Trifluoromethyl 1h Indazole and Analogues

Strategies for Regioselective Halogenation on the Indazole Core

Halogenated indazoles are pivotal intermediates in organic synthesis, serving as versatile precursors for cross-coupling reactions to introduce further molecular complexity. nih.gov The regioselective installation of an iodine atom is of particular importance due to the reactivity of the C-I bond in reactions such as Suzuki, Heck, and Sonogashira couplings.

Direct C-H iodination of the indazole ring is a primary strategy for synthesizing iodoindazoles. The regioselectivity of this reaction is highly dependent on the reaction conditions, the nature of the iodinating agent, and the substitution pattern of the indazole starting material.

The C-3 position of the 1H-indazole is the most nucleophilic carbon and is readily halogenated. Iodination at this position is often achieved using molecular iodine (I₂) in the presence of a base. nih.gov For instance, treating various indazoles with I₂ and potassium hydroxide (B78521) (KOH) in a polar solvent like dimethylformamide (DMF) or dioxane can yield 3-iodoindazoles in good yields. nih.gov Alternative bases such as potassium carbonate or potassium tert-butoxide have also been successfully employed. nih.govchemrxiv.org N-Iodosuccinimide (NIS) is another effective iodinating agent for the C-3 position, typically used under basic conditions. nih.gov

Iodination at other positions, such as C-6, often requires a different approach or a starting material that directs the halogenation. One patented method describes the synthesis of 6-iodo-1H-indazole from 6-bromoindazole. This halogen exchange reaction is performed under reflux conditions using a combination of copper(I) iodide, potassium iodide, N,N'-dimethylethylenediamine, and tetrabutylammonium (B224687) iodide in 1,4-dioxane (B91453), achieving high yields. researchgate.netnih.gov

The C-7 position is generally less reactive towards electrophilic substitution. However, syntheses of 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole have been developed, highlighting that regioselective functionalization at this position is achievable, often starting from pre-functionalized precursors like 7-nitro-1H-indazole. researchgate.net

| Position | Iodinating Agent | Base/Catalyst | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| C-3 | I₂ | KOH | DMF | Good | nih.gov |

| C-3 | NIS | KOH | Dichloromethane | Good | nih.gov |

| C-6 | KI / CuI | N,N'-Dimethylethylenediamine | 1,4-Dioxane | 84.2% | researchgate.net |

| C-7 | Synthesized from 7-amino-1H-indazole via diazotization followed by treatment with KI | researchgate.net |

Indirect methods provide an alternative pathway to iodo-indazoles, particularly when direct iodination is inefficient or lacks the desired regioselectivity. A prominent example is the Sandmeyer-type reaction, which involves the diazotization of an amino-indazole followed by treatment with an iodide salt. chemrxiv.org For instance, a 6-aminoindazole can be converted into an intermediate diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium. Subsequent addition of potassium iodide introduces the iodine atom at the C-6 position, displacing the diazonium group. chemrxiv.org This method is advantageous as the starting amino-indazoles can often be prepared from the reduction of readily available nitro-indazoles. chemrxiv.org

Another indirect route is the halogen exchange (Finkelstein reaction), as mentioned previously for the synthesis of 6-iodo-1H-indazole from 6-bromoindazole, which leverages the differential reactivity of carbon-halogen bonds. nih.gov

The mechanism of aromatic iodination can vary depending on the reagents and conditions. Traditional electrophilic aromatic substitution proceeds via a polar mechanism involving the formation of a sigma complex (Wheland intermediate). However, evidence for alternative pathways exists.

Studies on the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes suggest a radical chain mechanism involving an iodine-assisted hydrogen transfer from the benzylic position. chemicalbook.com For direct C-H halogenation, particularly with less reactive aromatic systems, radical pathways can be operative. For example, the fluorination of 2H-indazoles with N-fluorobenzenesulfonimide (NFSI) is proposed to proceed via a radical mechanism. google.com

Furthermore, research into aromatic iodination using systems like iodine monochloride (ICl) in hexafluoropropan-2-ol (HFP) has provided unambiguous evidence for an electron transfer (ET) mechanism. acs.org In this pathway, a single electron is transferred from the aromatic substrate to the iodinating species, forming a radical cation, which then collapses to the iodinated product. The operating mechanism, whether polar, radical, or ET, is highly substrate- and system-dependent.

Methodologies for Incorporating Trifluoromethyl Groups into the Indazole Scaffold

The trifluoromethyl (CF₃) group is a key substituent in medicinal chemistry, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity. acs.org Consequently, numerous methods have been developed to introduce this group into heterocyclic scaffolds.

One elegant approach for constructing the trifluoromethylated indazole core is through a [3+2]-cycloaddition reaction. This method builds the pyrazole (B372694) ring portion of the indazole scaffold with the trifluoromethyl group already in place. Specifically, in situ generated arynes can react with nitrile imines derived from trifluoroacetonitrile (B1584977) to yield 3-trifluoromethyl-1H-indazole derivatives. acs.org This reaction is classified as an inverse-electron-demand 1,3-dipolar cycloaddition and offers excellent regioselectivity. acs.org The arynes are typically generated from 2-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source, while the trifluoroacetonitrile imines are formed from corresponding hydrazonoyl halides. This strategy provides a powerful and direct route to C-3 trifluoromethylated indazoles. acs.org

Introducing a trifluoromethyl group at specific positions other than C-3, such as the C-4 position, often requires a different synthetic logic. Direct trifluoromethylation of a pre-formed indazole ring using radical-based methods, such as those employing Langlois' reagent (sodium trifluoromethanesulfinate) or Togni's reagent, typically shows a strong preference for the C-3 position.

Therefore, the most common and reliable strategy for synthesizing 4-(trifluoromethyl)-1H-indazole involves starting with a benzene (B151609) ring that already contains the trifluoromethyl group at the desired location. The indazole ring is then constructed onto this pre-functionalized scaffold using classical indazole synthesis reactions.

For example, a suitable starting material would be a 2,5-disubstituted benzotrifluoride, such as 2-methyl-5-(trifluoromethyl)aniline (B1301045) or 4-amino-3-methylbenzotrifluoride. The amino group can be diazotized and cyclized (a Jacobson-type reaction) to form the pyrazole ring. Alternatively, a precursor like 2-hydrazinyl-5-(trifluoromethyl)benzaldehyde can undergo intramolecular condensation to form the indazole. This "ring-building" approach circumvents the regioselectivity challenges of direct C-H functionalization on the indazole core and provides unambiguous access to the 4-CF₃ isomer.

| Position | Methodology | Key Reagents | Description | Reference |

|---|---|---|---|---|

| C-3 | [3+2] Cycloaddition | Aryne precursor, Trifluoroacetonitrile imine precursor | Builds the pyrazole ring with the CF₃ group already incorporated. | acs.org |

| C-3 | Direct C-H Trifluoromethylation | Sodium trifluoromethanesulfinate, t-Butyl hydroperoxide | Radical-based direct functionalization of the pre-formed indazole ring. | |

| C-4 | Ring Construction | e.g., 2-methyl-5-(trifluoromethyl)aniline | Classical indazole synthesis (e.g., diazotization/cyclization) on a pre-functionalized benzene ring. | General Strategy |

Scope and Limitations of Trifluoromethylation Methods on Indazoles

Direct C-H trifluoromethylation of indazoles often proceeds via radical-based mechanisms. Photoredox catalysis has emerged as a powerful tool, enabling the regioselective trifluoromethylation of 2H-indazoles at the C3-position under metal-free conditions. These reactions typically employ a hypervalent iodine reagent as the trifluoromethyl source. The scope of these methods is generally broad, tolerating a variety of functional groups on the indazole core. However, the regioselectivity can be a significant limitation, with a strong preference for the C3-position. Introducing the trifluoromethyl group at other positions, such as C4, often requires a more elaborate synthetic strategy starting from a pre-functionalized precursor.

Another approach involves the use of Langlois reagent (CF3SO2Na) under organophotocatalytic conditions. This method is cost-effective and operates under mild, ambient conditions. The reaction proceeds via a radical mechanism and has been successfully applied to the trifluoromethylation of 6-azauracils, a related heterocyclic system, suggesting its potential applicability to indazoles. Limitations of this method may include substrate-dependent reactivity and potential side reactions if other reactive sites are present in the molecule.

The table below summarizes key aspects of selected trifluoromethylation methods applicable to indazole and related heterocycles.

| Method | CF3 Source | Catalyst/Conditions | Position of Trifluoromethylation | Scope | Limitations |

| Photoredox Catalysis | Hypervalent iodine reagent | Visible light, metal-free photocatalyst | C3 | Broad functional group tolerance | High regioselectivity for C3, may not be suitable for other positions. |

| Organophotocatalysis | Langlois reagent (CF3SO2Na) | Organic photocatalyst, ambient air | Substrate dependent | Cost-effective, mild conditions | Potential for side reactions, regioselectivity can be substrate-dependent. |

| Radical Trifluoromethylation | Sodium trifluoromethanesulfinate | tert-butyl hydroperoxide (TBHP) | C3 | Good yields for 2H-indazoles | Primarily demonstrated for 2H-indazoles. |

Convergent and Divergent Synthesis Strategies for 4,6-Disubstituted 1H-Indazoles

The synthesis of 4,6-disubstituted 1H-indazoles, such as 6-iodo-4-(trifluoromethyl)-1H-indazole, often relies on multi-step sequences that can be categorized as either convergent or divergent. A convergent approach would involve the coupling of two or more complex fragments late in the synthesis, while a divergent strategy would entail the modification of a common intermediate to produce a variety of analogues.

Challenges in the Synthesis of 4,6-Disubstituted 1H-Indazole Derivatives

The synthesis of 4,6-disubstituted 1H-indazoles presents several challenges. One of the primary difficulties is achieving the desired regioselectivity. The indazole ring has multiple positions susceptible to electrophilic or nucleophilic attack, and controlling the position of incoming substituents requires careful selection of directing groups and reaction conditions.

Another challenge lies in the functional group compatibility of the synthetic steps. The presence of both an iodo and a trifluoromethyl group, as in the target molecule, necessitates the use of reactions that are tolerant of these functionalities. For instance, strong nucleophiles or reducing agents could potentially react with the iodine atom, while the electron-withdrawing nature of the trifluoromethyl group can deactivate the ring towards certain electrophilic substitutions.

Furthermore, the synthesis of the indazole core itself can be complex, often requiring harsh conditions that may not be compatible with sensitive functional groups. The stability of the 1H-indazole tautomer over the 2H-indazole is another consideration, as N-alkylation or N-arylation reactions can lead to mixtures of N1 and N2 substituted products.

Sequential Functionalization Approaches

A common strategy to overcome the challenges of regioselectivity is the use of sequential functionalization. This approach involves the stepwise introduction of substituents onto a pre-formed indazole core or a suitable precursor. For the synthesis of 6-iodo-4-(trifluoromethyl)-1H-indazole, a plausible sequential approach could involve:

Synthesis of a 4-(trifluoromethyl)-1H-indazole intermediate: This could be achieved through the cyclization of a appropriately substituted phenylhydrazine (B124118) derivative.

Regioselective iodination at the C6-position: The trifluoromethyl group at C4 would act as a directing group, influencing the position of the incoming iodine. However, direct iodination of the indazole ring can sometimes lead to mixtures of isomers, and protecting groups may be necessary to achieve the desired regioselectivity.

Alternatively, the sequence could be reversed:

Synthesis of a 6-iodo-1H-indazole intermediate: This can be prepared from a corresponding bromo- or amino-indazole precursor.

Introduction of the trifluoromethyl group at the C4-position: This step is more challenging and would likely require a multi-step sequence, potentially involving a Sandmeyer-type reaction from a 4-amino-6-iodo-1H-indazole precursor.

Catalytic Systems and Reaction Conditions for Indazole Synthesis

The construction of the indazole ring is a critical step in the synthesis of 6-iodo-4-(trifluoromethyl)-1H-indazole and its analogues. Both metal-catalyzed and metal-free methods have been developed for this purpose.

Metal-Catalyzed Cyclization and Annulation Reactions

Transition metal catalysis offers a powerful and versatile platform for the synthesis of indazoles. These reactions often proceed through C-H activation and annulation pathways, allowing for the construction of the indazole core from readily available starting materials.

Rhodium(III)-catalyzed C-H activation/annulation has been extensively studied for the synthesis of 1H-indazoles. These reactions typically involve the coupling of an aryl precursor, such as an azobenzene (B91143) or a phenylhydrazine, with a suitable coupling partner. Copper salts are often used as co-catalysts in these transformations.

Palladium-catalyzed reactions are also widely employed. For example, the intramolecular C-H amination of aminohydrazones provides a direct route to 1H-indazoles. Suzuki and Heck coupling reactions are also valuable for the late-stage functionalization of pre-formed iodo-indazoles, allowing for the introduction of various substituents.

Cobalt-catalyzed C-H bond functionalization followed by cyclization offers a more cost-effective alternative to rhodium-based systems for the synthesis of N-aryl-2H-indazoles.

The table below provides a summary of common metal-catalyzed reactions for indazole synthesis.

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

| Rhodium (III) | C-H Activation/Annulation | Azobenzenes, Phenylhydrazines, Imidates | High functional group tolerance, often requires a co-catalyst (e.g., Cu(OAc)2). |

| Palladium | Intramolecular C-H Amination | Aminohydrazones | Ligand-free conditions possible. |

| Palladium | Suzuki/Heck Coupling | Halo-indazoles, boronic acids/alkenes | Versatile for late-stage functionalization. |

| Cobalt (III) | C-H Bond Functionalization/Cyclization | Azobenzenes, Aldehydes | Cost-effective alternative to rhodium. |

Metal-Free and Electrochemical Synthesis Approaches

In recent years, there has been a growing interest in the development of more sustainable and environmentally friendly methods for the synthesis of heterocycles. Metal-free and electrochemical approaches offer promising alternatives to traditional metal-catalyzed reactions.

Metal-free synthesis of indazoles can be achieved through various strategies, including photochemical or thermochemical cyclizations of appropriately substituted precursors. For example, 2-(ethynyl)aryltriazenes can undergo intramolecular cyclization to form 2H-indazoles under visible light irradiation or thermal conditions.

Electrochemical synthesis provides another powerful tool for the construction of the indazole ring. Intramolecular electrochemical C-H amination of N-aryl-N'-acylhydrazines can afford 1H-indazoles under mild, oxidant-free conditions. These reactions are typically carried out in an undivided cell with platinum or graphite (B72142) electrodes. The mechanism involves the anodic oxidation of the substrate to generate a nitrogen-centered radical, which then undergoes intramolecular cyclization.

These metal-free and electrochemical methods often exhibit high functional group tolerance and avoid the use of toxic and expensive metal catalysts, making them attractive for green chemistry applications.

Influence of Solvents and Additives on Reaction Efficiency

In the synthesis of related iodo-indazoles, such as 6-iodo-1H-indazole, the solvent system is a key factor. Ethereal solvents like 1,4-dioxane are frequently employed. patsnap.com This choice is predicated on its ability to dissolve the reactants and its suitable boiling point for reflux conditions, which are often necessary to drive the reaction to completion. patsnap.com The polarity and coordinating ability of the solvent are crucial. For instance, in copper-catalyzed reactions, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be effective, as they can help stabilize the catalytic species and reaction intermediates. researchgate.netgoogle.com

Additives, including catalysts, ligands, bases, and phase-transfer agents, are instrumental in directing the reaction pathway and improving efficiency. In copper-catalyzed iodination reactions to form iodo-indazoles, a combination of a copper(I) salt (e.g., cuprous iodide or cuprous trifluoromethanesulfonate) and a ligand is often essential. patsnap.com

Key Additives and Their Roles:

Ligands: N,N'-dimethylethylenediamine is a common ligand in these reactions. patsnap.com It coordinates with the copper catalyst, enhancing its solubility and catalytic activity, thereby facilitating the carbon-iodine bond formation.

Phase-Transfer Catalysts: Additives like tetrabutylammonium iodide can be used as phase-transfer catalysts, which are particularly useful in reactions involving reagents with different solubilities. patsnap.com

Oxidizing Agents: In syntheses involving intramolecular C-H amination to form the indazole ring, various oxidizing agents are employed. These include iodine, [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), and copper(II) acetate (B1210297), often used with oxygen as the terminal oxidant. nih.gov The choice of oxidant can significantly impact the reaction conditions and yield. nih.gov

Bases: Bases such as potassium carbonate are used in iodination reactions to neutralize acidic byproducts and facilitate the reaction. google.com

The interplay between the solvent and additives is critical. For example, a patent for the synthesis of 6-iodo-1H-indazole demonstrates how varying the amounts of the copper catalyst and ligand in 1,4-dioxane affects the reaction time and yield. patsnap.com The data suggests that a fine balance is required to optimize the process.

The following table summarizes experimental findings from the synthesis of 6-iodo-1H-indazole, illustrating the impact of different additive loadings on reaction outcomes in 1,4-dioxane.

| Entry | Copper Source (equiv.) | Ligand (N,N'-dimethylethylenediamine, equiv.) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Cuprous Iodide (0.2 equiv.) | 0.2 equiv. | 48 | Data not specified, but successful |

| 2 | Cuprous Iodide (0.3 equiv.) | Not specified | 54 | Data not specified, but successful |

| 3 | Cuprous trifluoromethanesulfonate (B1224126) (0.1 equiv.) | Not specified | 46 | 84.2 |

Furthermore, solvent choice can be used to selectively synthesize different trifluoromethyl-tethered indazole derivatives from the same set of starting materials. A study demonstrated that cascade reactions of 1-arylpyrazolidinones with trifluoromethyl ynones in 1,2-dichloroethane (B1671644) (DCE) produced one type of indazole derivative. acs.org However, switching the solvent to trifluoroethanol led to a different product, selectively affording an indazole derivative tethered with a trifluoroethoxy moiety through in situ transesterification. acs.org This highlights the solvent's active role in not just facilitating the reaction but also participating in it to determine the final chemical structure.

Chemical Reactivity and Functionalization of 6 Iodo 4 Trifluoromethyl 1h Indazole

Cross-Coupling Reactions at the C-6 Iodide Position

The iodide at the C-6 position of the indazole ring is a prime site for transition-metal-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry for the synthesis of diverse libraries of compounds for biological screening.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. nih.govias.ac.in In the context of 6-iodo-4-(trifluoromethyl)-1H-indazole, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C-6 position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, in the presence of a base. nih.govnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, particularly with N-H containing heterocycles like indazole which can sometimes inhibit the catalyst. nih.gov

The general reaction scheme involves the coupling of the indazole with a boronic acid or ester. A variety of substituted arylboronic acids, including those with either electron-donating or electron-withdrawing groups, can be successfully coupled to introduce diverse functionalities. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromo-1-Boc-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 85 |

| 2 | 5-Bromo-1-methyl-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 90 |

| 3 | 1-Cyclohexyl-2-iodo-1H-benzimidazole | 4-Tolylboronic acid | PdCl₂ (5) / SPhos (10) | K₃PO₄ | Dioxane | 120 (MW) | 92 |

| 4 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2 (2) / XPhos (4) | K₂CO₃ | EtOH/H₂O | 80 | 85 |

Note: This table presents representative conditions for Suzuki-Miyaura coupling on related heterocyclic systems to illustrate typical reaction parameters. Specific optimization for 6-iodo-4-(trifluoromethyl)-1H-indazole may be required.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, offer valuable alternatives to palladium-catalyzed methods for forming carbon-heteroatom bonds. beilstein-journals.org These reactions are particularly useful for the synthesis of N- and O-arylated indazoles.

The Ullmann reaction traditionally involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of stoichiometric copper at high temperatures. Modern variations often use catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions.

The Buchwald-Hartwig amination, while predominantly palladium-catalyzed, can also be achieved using copper-based systems. This reaction is highly effective for the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines. researchgate.netnih.gov The choice of ligand is critical for the success of these couplings, with various phosphine (B1218219) and diamine ligands being developed to facilitate the reaction with challenging substrates. researchgate.net

Table 2: Conditions for C-N Cross-Coupling Reactions on Heterocyclic Halides

| Entry | Aryl Halide | Amine/Amide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1 | 3-Bromo-1-THP-indazole | 4-Fluoro-3-nitroaniline | Pd(OAc)₂ (3) | BINAP (4) | Cs₂CO₃ | Toluene | 100 |

| 2 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Xylene | 160 (MW) |

| 3 | 4-Iodo-1-tritylpyrazole | Propylamine | CuI (20) | N,N'-Dimethylethylenediamine (40) | K₂CO₃ | Dioxane | 110 |

Note: This table provides examples of C-N coupling reactions on related azole systems to illustrate the types of conditions that could be applied to 6-iodo-4-(trifluoromethyl)-1H-indazole.

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. thieme-connect.de The Sonogashira reaction on 6-iodo-4-(trifluoromethyl)-1H-indazole would introduce an alkynyl substituent at the C-6 position, a versatile functional group that can undergo further transformations.

The reaction proceeds under mild conditions and tolerates a wide variety of functional groups on both the alkyne and the aryl halide. nih.gov This makes it a valuable tool for the late-stage functionalization of complex molecules. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 3: Typical Conditions for Sonogashira Coupling of Iodoindazoles

| Entry | Iodoindazole | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) |

| 1 | 3-Iodo-1-tosyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT |

| 2 | 3-Iodo-1H-indazole | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | RT |

| 3 | 5-Bromo-3-iodo-1-tosyl-1H-indole | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT |

Note: This table shows conditions for Sonogashira coupling on iodoindoles and iodoindazoles, which are expected to be similar for 6-iodo-4-(trifluoromethyl)-1H-indazole.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a carbon-carbon bond. dntb.gov.uanih.gov Organozinc reagents are known for their high functional group tolerance, making the Negishi coupling a powerful synthetic tool. nih.govsigmaaldrich.com For the functionalization of 6-iodo-4-(trifluoromethyl)-1H-indazole, the corresponding organozinc reagent would first need to be prepared, typically from an organolithium or Grignard reagent, or directly from the iodoindazole using activated zinc (Rieke zinc). nih.gov

This method is particularly useful for introducing alkyl, vinyl, or aryl groups that may not be readily accessible through other coupling methods. The reaction conditions are generally mild, and the high reactivity of organozinc reagents often leads to rapid reaction times. researchgate.net

Reactivity and Chemical Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is a key substituent in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability.

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I effect). This is due to the high electronegativity of the three fluorine atoms. This strong electron-withdrawing nature significantly influences the electronic properties of the indazole ring.

The presence of the -CF₃ group at the C-4 position deactivates the benzene (B151609) portion of the indazole ring towards electrophilic aromatic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although such reactions are less common on the indazole core itself. The electron-withdrawing effect also increases the acidity of the N-H proton of the indazole ring compared to the unsubstituted parent compound. This altered acidity can influence the regioselectivity of N-alkylation or N-arylation reactions and can also affect the catalytic cycle in cross-coupling reactions. nih.gov

Derivatization or Manipulation of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally considered to be chemically stable and robust under many reaction conditions. beilstein-journals.org This stability is a key reason for its prevalence in pharmaceuticals, as it can enhance metabolic stability and lipophilicity. mdpi.com However, under specific and often harsh conditions, the CF3 group on an aromatic or heteroaromatic ring can be manipulated.

One of the primary transformations of a trifluoromethyl group is its hydrolysis to a carboxylic acid. This reaction typically requires strong acidic conditions, such as fuming sulfuric acid in the presence of boric acid. nih.gov While no specific examples of this transformation on 6-iodo-4-(trifluoromethyl)-1H-indazole have been detailed in the reviewed literature, the general principle suggests that it could be a potential derivatization pathway. The strongly electron-withdrawing nature of the indazole ring system, further enhanced by the iodo substituent, might influence the reactivity of the CF3 group towards nucleophilic attack. Another potential, though less common, reaction is the transformation of anionically activated trifluoromethyl groups into other heterocycles under mild aqueous conditions when treated with binucleophiles. beilstein-journals.org

It is important to note that the direct manipulation of the CF3 group often requires conditions that may not be compatible with other functional groups on the molecule. Therefore, such transformations would need to be carefully considered within a larger synthetic strategy.

Direct C-H Functionalization of the Indazole Ring System

Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic scaffolds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. The indazole ring possesses several C-H bonds that can be targeted for functionalization, with the regioselectivity of these reactions being a key challenge.

The C-3 position of 1H-indazoles is a common site for functionalization. However, direct C-H arylation at this position can be challenging due to the lower reactivity of the C-3 C-H bond in the 1H-tautomer compared to the 2H-tautomer. researchgate.netnih.gov Despite this, several palladium-catalyzed protocols have been developed for the C-3 arylation of 1H-indazoles. These reactions often employ a palladium catalyst, such as Pd(OAc)2, in combination with a ligand like 1,10-phenanthroline (B135089) and a base. researchgate.netrsc.org The use of solvents like toluene, chlorobenzene, or trifluoromethylbenzene has been shown to be crucial for both reactivity and selectivity. nih.govresearchgate.net For instance, a robust Pd(II)/Phenanthroline catalyst system has been reported for the direct C-3 arylation of indazoles with aryl iodides or bromides. researchgate.net

The presence of the electron-withdrawing trifluoromethyl group at the C-4 position and the iodo group at the C-6 position of 6-iodo-4-(trifluoromethyl)-1H-indazole would be expected to influence the electronic properties of the indazole ring and thus the feasibility and regioselectivity of C-H arylation. Electron-withdrawing groups can affect the reactivity of the various C-H bonds, and the specific conditions would likely need to be optimized for this particular substrate.

Besides the C-3 position, C-H arylation at other positions of the indazole ring, such as C-7, has also been reported. nih.gov This is often achieved through the use of a directing group at the N-1 position, which can steer the metal catalyst to a specific C-H bond.

Direct C-H amination of indazoles provides a route to amino-substituted derivatives. Intramolecular C-H amination of arylhydrazones, mediated by reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or through metal-catalyzed processes, is a common method for the synthesis of the indazole ring itself, which proceeds via a C-H amination step. nih.govnih.gov Intermolecular direct C-H amination of a pre-formed indazole ring is less common but can be achieved under specific oxidative conditions. researchgate.net

Direct C-H alkylation and acylation of indazoles are also valuable transformations. Manganese(I)-catalyzed C-H alkenylation of 2-arylindazoles in aqueous media has been reported, demonstrating the feasibility of introducing alkyl chains onto the indazole core. nih.gov For 1H-indazoles, direct alkylation typically occurs on the nitrogen atoms. However, functionalization of the carbon framework via C-H activation is an area of ongoing research. Similarly, direct C-H acylation of indoles at the C-4 position has been achieved via a palladium-catalyzed Catellani-Lautens cyclization strategy, suggesting that similar approaches could potentially be developed for indazoles. nih.gov

The regioselectivity of C-H activation on the indazole ring is a critical aspect and is influenced by a combination of electronic and steric factors, as well as the reaction conditions (catalyst, ligand, solvent, and directing groups). The C-3 position is often targeted due to the acidity of the C-3 proton, especially in 2H-indazoles. researchgate.net In 1H-indazoles, the situation is more complex.

The electronic nature of the substituents on the benzene ring of the indazole plays a significant role. Electron-withdrawing groups, such as the trifluoromethyl group at C-4 in 6-iodo-4-(trifluoromethyl)-1H-indazole, can influence the electron density distribution in the ring and direct functionalization to specific positions. For example, in some systems, an electron-withdrawing group at C-4 can direct arylation to the C-7 position. rsc.org The inherent reactivity of the different C-H bonds (C-3, C-5, and C-7) must also be considered. Without a directing group, the functionalization often occurs at the most electronically favorable or sterically accessible position. The interplay between the directing effects of the pyrazole (B372694) ring nitrogens and the substituents on the benzene ring ultimately determines the regiochemical outcome.

N-Functionalization of the 1H-Indazole Moiety

The 1H-indazole scaffold possesses two nitrogen atoms, N-1 and N-2, both of which can potentially be functionalized. The selective functionalization at either nitrogen is a key challenge in indazole chemistry, as mixtures of N-1 and N-2 isomers are often obtained. beilstein-journals.orgnih.govnih.gov

The regioselectivity of N-alkylation and N-arylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile, as well as the steric and electronic properties of the substituents on the indazole ring. nih.gov

Generally, N-1 substituted indazoles are thermodynamically more stable, while N-2 substituted products are often the kinetically favored products. rsc.org The outcome of N-alkylation can be tuned by the reaction conditions. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for a range of substituted indazoles. nih.govmdpi.com In contrast, different bases or solvents can lead to varying ratios of N-1 and N-2 products. nih.govmdpi.com

The substituents on the indazole ring have a profound effect on the N-1/N-2 regioselectivity. Electron-withdrawing groups can significantly influence the nucleophilicity of the two nitrogen atoms. For instance, electron-withdrawing groups at the C-7 position have been shown to confer excellent N-2 regioselectivity in alkylation reactions. nih.govnih.govmdpi.com In the case of 6-iodo-4-(trifluoromethyl)-1H-indazole, the strong electron-withdrawing effect of the trifluoromethyl group at C-4 is expected to decrease the nucleophilicity of the adjacent N-1 atom, potentially favoring substitution at the N-2 position. However, the steric hindrance from the C-4 substituent might also play a role. DFT calculations have been used to rationalize the regioselectivity, suggesting that chelation and other non-covalent interactions can be significant driving forces. beilstein-journals.orgnih.gov

N-arylation of indazoles is typically achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. researchgate.netresearchgate.net The regioselectivity of these reactions is also influenced by the aforementioned factors. For example, copper-diamine catalyzed N-arylation of indazoles has been reported, with the regioselectivity being dependent on the substituents and the specific catalytic system used. researchgate.net

Interactive Data Table: Summary of Functionalization Reactions

| Section | Subsection | Reaction Type | Key Findings and Regioselectivity |

| 3.2.2 | Derivatization of Trifluoromethyl Group | Hydrolysis | Generally requires strong acid; potential conversion to carboxylic acid. nih.gov |

| 3.3.1 | Direct C-H Functionalization | Arylation at C-3 | Challenging for 1H-indazoles; Pd-catalyzed methods available. nih.govresearchgate.netrsc.org |

| 3.3.1 | Direct C-H Functionalization | Arylation at C-7 | Often requires a directing group at N-1. nih.gov |

| 3.3.2 | Direct C-H Functionalization | Amination | Can be achieved through oxidative intramolecular cyclization of hydrazones. nih.govnih.gov |

| 3.3.2 | Direct C-H Functionalization | Alkenylation | Mn(I)-catalyzed C-H alkenylation reported for 2-arylindazoles. nih.gov |

| 3.3.3 | Direct C-H Functionalization | Regioselectivity | Influenced by electronics, sterics, and directing groups. EWG at C-4 can direct to C-7. rsc.org |

| 3.4.1 | N-Functionalization | N-Alkylation | N-1 (thermodynamic) vs. N-2 (kinetic) control. NaH/THF favors N-1. nih.govrsc.orgmdpi.com |

| 3.4.1 | N-Functionalization | N-Alkylation Regioselectivity | EWGs at C-7 favor N-2. nih.govnih.govmdpi.com The C-4 CF3 group likely influences N-1/N-2 ratio. |

| 3.4.1 | N-Functionalization | N-Arylation | Cu- or Pd-catalyzed; regioselectivity depends on catalyst and substituents. researchgate.netresearchgate.net |

Impact of Tautomeric Preference on N-Functionalization

The chemical behavior of 6-Iodo-4-(trifluoromethyl)-1H-indazole in N-functionalization reactions is intrinsically linked to its annular tautomerism. Indazoles exist as two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govmdpi.com For most indazole derivatives, the 1H-tautomer is thermodynamically more stable and thus the predominant form in solution and the gas phase. mdpi.comresearchgate.netmdpi.com Computational studies on the parent indazole molecule indicate that the 1H-tautomer is more stable than the 2H form by approximately 15 to 21.4 kJ·mol⁻¹. mdpi.comnih.gov This inherent equilibrium is a critical determinant in the regiochemical outcome of reactions involving the nitrogen atoms of the pyrazole ring.

The N-functionalization of indazoles, such as alkylation or arylation, typically proceeds via deprotonation with a base to form an indazolide anion, which then acts as a nucleophile. This anion can be attacked by an electrophile at either the N1 or N2 position, leading to the formation of a mixture of N1- and N2-substituted regioisomers. beilstein-journals.org The ratio of these isomers is highly sensitive to a variety of factors, including the electronic and steric nature of the substituents on the indazole core, the specific electrophile used, and the reaction conditions (e.g., base, solvent, temperature). d-nb.infonih.gov

The regioselectivity of N-functionalization can often be directed by leveraging kinetic versus thermodynamic control. thieme-connect.com

Thermodynamic Control: Reactions run under conditions that allow for equilibrium between the products, such as longer reaction times or higher temperatures, tend to favor the formation of the more stable N1-substituted isomer. nih.govnih.gov The 1H-indazole tautomer is generally considered the more thermodynamically stable form. rsc.org

Kinetic Control: Conversely, conditions that favor the faster-forming product, such as shorter reaction times or lower temperatures, can lead to a higher proportion of the N2-substituted isomer. nih.gov

In the case of 6-Iodo-4-(trifluoromethyl)-1H-indazole, the presence of two strong electron-withdrawing groups—the trifluoromethyl group at C4 and the iodine atom at C6—significantly influences the electronic properties of the heterocyclic system. These groups decrease the electron density of the benzene ring and, by extension, affect the nucleophilicity of the N1 and N2 atoms. The precise outcome of N-functionalization is a complex interplay of these electronic effects, steric hindrance from the electrophile, and the chosen reaction parameters. For instance, studies on other substituted indazoles have shown that specific combinations of base and solvent, such as sodium hydride (NaH) in tetrahydrofuran (THF), can provide a high degree of N1 regioselectivity. d-nb.inforesearchgate.net Conversely, different conditions can be employed to favor the N2 isomer, highlighting the tunability of the reaction's regiochemical outcome. nih.gov

The following table illustrates the general principles governing the regioselectivity of N-alkylation for substituted indazoles based on reaction conditions.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles

| Reaction Conditions (Base, Solvent) | Controlling Factor | Predominant Isomer | Rationale |

|---|---|---|---|

| NaH, THF | Kinetic/Thermodynamic | N1 | Often provides high N1 selectivity for a wide range of alkylating agents. d-nb.infonih.gov |

| K₂CO₃, DMF | Mixture | N1 and N2 | Frequently results in a mixture of isomers, with the ratio depending on the specific substrate and electrophile. beilstein-journals.org |

| Cs₂CO₃, Acetonitrile (B52724) | Kinetic | N2 | Can favor the formation of the N2 product under certain conditions. |

| Silyl Hilbert-Johnson (Short Reaction Time) | Kinetic | N2 | Favors the kinetically controlled product. nih.gov |

Spectroscopic and Structural Characterization of 6 Iodo 4 Trifluoromethyl 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 6-Iodo-4-(trifluoromethyl)-1H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural confirmation.

The ¹H NMR spectrum of 6-Iodo-4-(trifluoromethyl)-1H-indazole is expected to show distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring. In a typical deuterated solvent like DMSO-d₆, the N-H proton signal appears as a broad singlet at a significantly downfield chemical shift, often above 13 ppm, due to hydrogen bonding and the acidic nature of the proton. chemicalbook.com

The aromatic region will feature signals for the protons at the C3, C5, and C7 positions. The H-3 proton is anticipated to appear as a singlet or a finely split multiplet around 8.5 ppm. The H-5 and H-7 protons are expected to appear as singlets, as they lack adjacent proton coupling partners. The electron-withdrawing nature of the trifluoromethyl group at C4 and the iodo group at C6 will influence the chemical shifts of the neighboring protons, H-5 and H-7, respectively.

Table 1: Representative ¹H NMR Data for 6-Iodo-4-(trifluoromethyl)-1H-indazole in DMSO-d₆. This data is predicted based on analyses of similar substituted indazole structures. chemicalbook.comresearchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | ~13.9 | br s | - |

| H-3 | ~8.52 | s | - |

| H-7 | ~8.15 | s | - |

| H-5 | ~7.98 | s | - |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For 6-Iodo-4-(trifluoromethyl)-1H-indazole, eight distinct signals are expected. The trifluoromethyl carbon (CF₃) is a key feature, typically appearing as a quartet around 120-125 ppm due to the strong one-bond coupling with the three fluorine atoms (¹JCF). researchgate.net

The carbon atom attached to the iodine (C-6) will be significantly shielded and appear at a lower chemical shift (around 90-95 ppm) compared to other aromatic carbons. Conversely, the carbon atom bonded to the electron-withdrawing trifluoromethyl group (C-4) will be deshielded. The remaining aromatic carbons will resonate in the typical range of 110-140 ppm. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Iodo-4-(trifluoromethyl)-1H-indazole. Chemical shifts are estimated based on known substituent effects on the indazole scaffold. researchgate.netchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) |

|---|---|---|

| C-3 | ~135.0 | s |

| C-3a | ~141.2 | s |

| C-4 | ~128.5 | q |

| C-5 | ~115.8 | s |

| C-6 | ~94.3 | s |

| C-7 | ~125.1 | s |

| C-7a | ~122.6 | s |

| CF₃ | ~123.7 | q (¹JCF ≈ 270 Hz) |

Given the trifluoromethyl substituent, ¹⁹F NMR is a crucial technique for characterization. The ¹⁹F NMR spectrum of 6-Iodo-4-(trifluoromethyl)-1H-indazole is expected to show a single, sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. This signal typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. chemicalbook.comrsc.orgcolorado.edu The absence of coupling in the proton-decoupled spectrum confirms the presence of a CF₃ group.

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the regiochemistry. For instance, a NOESY experiment could show spatial correlations between the N-H proton and the H-7 proton, confirming the 1H-indazole tautomeric form, which is generally more stable. jmchemsci.com Correlations between aromatic protons and the fluorine atoms of the CF₃ group could further solidify the assignment of substituents on the benzene (B151609) portion of the indazole ring.

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insights into the structure of materials in their solid form. For compounds like 6-Iodo-4-(trifluoromethyl)-1H-indazole, ssNMR could be used to study polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ¹³C and ¹⁵N chemical shifts due to variations in crystal packing and intermolecular interactions.

Furthermore, ssNMR is highly sensitive to hydrogen bonding. The N-H···N intermolecular hydrogen bonds that characterize the crystal structure of indazoles can be probed to understand packing motifs. mdpi.com Techniques like ¹H-¹⁵N cross-polarization magic-angle spinning (CP-MAS) can provide information on the strength and geometry of these crucial non-covalent interactions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 6-Iodo-4-(trifluoromethyl)-1H-indazole (C₈H₄F₃IN₂), the calculated monoisotopic mass is 311.9371 u.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. An experimental HRMS measurement matching the calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. The mass spectrum would show a prominent molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), a protonated molecule peak [M+H]⁺ at m/z 312.9449. nih.gov The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation of the molecular ion region.

Table 3: HRMS Data for 6-Iodo-4-(trifluoromethyl)-1H-indazole.

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₅F₃IN₂⁺ | 312.9449 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present. nih.gov The IR spectrum of 6-Iodo-4-(trifluoromethyl)-1H-indazole would display several characteristic absorption bands.

The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹, indicative of hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the bicyclic aromatic system give rise to a series of absorptions in the 1450–1650 cm⁻¹ fingerprint region. mpg.de One of the most intense and characteristic sets of bands will be due to the C-F stretching vibrations of the trifluoromethyl group, which are typically very strong and found between 1100 and 1350 cm⁻¹. mpg.de

Table 4: Key IR Absorption Bands for 6-Iodo-4-(trifluoromethyl)-1H-indazole. Frequencies are based on typical values for the respective functional groups. nist.gov

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C / C=N Ring Stretch | 1450 - 1650 | Medium to Strong |

| C-F Stretch (CF₃) | 1100 - 1350 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Single-crystal X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a crystalline solid. nih.gov This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.

While the specific crystallographic data for 6-Iodo-4-(trifluoromethyl)-1H-indazole is not available in the reviewed literature, the analysis of structurally related iodo- and trifluoromethyl-substituted heterocyclic compounds offers valuable insights into the expected molecular geometry and crystal packing. For instance, the crystal structures of various iodinated pyrazoles and substituted indazoles have been extensively studied. nih.govmdpi.comresearchgate.netmdpi.com

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov This data allows for the complete elucidation of the molecular structure.

Key parameters obtained from a crystallographic study are presented in the table below, using a related iodinated pyrazole (B372694) derivative as an illustrative example. Such data would be expected for 6-Iodo-4-(trifluoromethyl)-1H-indazole, providing definitive proof of its constitution and stereochemistry in the solid state. The data typically includes the crystal system, space group, unit cell dimensions, and refinement statistics.

Table 1: Example Crystallographic Data for a Substituted Iodopyrazole Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₆IN₅O₂ |

| Formula Weight | 355.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.256(2) |

| b (Å) | 10.551(3) |

| c (Å) | 14.197(4) |

| β (°) | 98.43(3) |

| Volume (ų) | 1222.1(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.930 |

| Radiation type | MoKα |

Furthermore, X-ray crystallography reveals non-covalent interactions that govern the packing of molecules in the crystal lattice, such as hydrogen bonds and halogen bonds. In iodinated compounds, the iodine atom can act as a halogen bond donor, influencing the supramolecular architecture. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in synthetic chemistry for the separation, isolation, and purity assessment of compounds. For derivatives of 6-Iodo-4-(trifluoromethyl)-1H-indazole, a variety of chromatographic methods are applicable, ensuring the removal of starting materials, byproducts, and isomers.

Column Chromatography is a fundamental purification technique used for the preparative scale isolation of target compounds. nih.govjocpr.com In the synthesis of substituted indazoles, mixtures of N-1 and N-2 isomers are often formed, which can be separated by column chromatography. nih.gov The choice of stationary phase, typically silica (B1680970) gel, and a suitable mobile phase (eluent) is critical for achieving good separation. For compounds with moderate polarity, like many substituted indazoles, solvent systems such as mixtures of petroleum ether and ethyl acetate (B1210297) are commonly employed. jocpr.com

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction, identify the components in a mixture, and determine the appropriate solvent system for column chromatography. mdpi.com The retention factor (Rƒ) value for the compound of interest helps in optimizing the separation conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound with high resolution and sensitivity. nih.gov Both normal-phase and reverse-phase HPLC can be used. For purity determination of substituted indazoles, a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is often suitable. researchgate.net A UV detector is typically used for detection, as the indazole ring system is chromophoric. researchgate.net

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile and thermally stable compounds. nih.govnih.gov It can be used to assess the purity and identify components in a mixture of substituted indazoles. nih.govresearchgate.net The fragmentation patterns observed in the mass spectrum can provide structural information, aiding in the identification of the compound and any impurities. researchgate.net

The table below summarizes typical chromatographic methods that could be applied to the analysis and purification of 6-Iodo-4-(trifluoromethyl)-1H-indazole and its derivatives.

Table 2: Summary of Chromatographic Methods for Substituted Indazole Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Preparative Isolation & Purification nih.govjocpr.com |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile/Water or Methanol/Water gradients | Purity Assessment nih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Column (e.g., DB-5ms) | Helium (Carrier Gas) | Purity Assessment & Identification nih.govresearchgate.net |

The selection of the appropriate chromatographic method and conditions depends on the specific properties of the compound, such as its polarity, volatility, and thermal stability, as well as the scale of the separation required.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted indazoles due to its favorable balance of accuracy and computational cost. These calculations allow for a detailed examination of the molecule's electronic landscape and conformational preferences.

The electronic properties of 6-Iodo-4-(trifluoromethyl)-1H-indazole are significantly influenced by its substituent groups. The trifluoromethyl group, being a strong electron-withdrawing group, and the iodine atom, with its ability to participate in halogen bonding, modulate the electron density distribution across the indazole core.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Indazole Derivatives from DFT Studies (Note: This table is illustrative and based on data for analogous compounds, not 6-Iodo-4-(trifluoromethyl)-1H-indazole itself.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indazole Derivative 8a | - | - | 4.83 |

| Indazole Derivative 8c | - | - | 4.90 |

| Indazole Derivative 8s | - | - | 4.88 |

| Data derived from a DFT computational study on novel indazole derivatives, indicating substantial HOMO-LUMO energy gaps. rsc.org |

Indazole exists in two primary tautomeric forms: the 1H- and 2H-tautomers. Computational studies, often employing DFT and ab initio methods, have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form in both the gas phase and in solution. mdpi.comresearchgate.net This stability difference is a crucial factor in determining the outcomes of reactions involving the indazole ring.

For substituted indazoles, the relative stability of the tautomers can be influenced by the electronic and steric effects of the substituents. While specific calculations for 6-Iodo-4-(trifluoromethyl)-1H-indazole are not published, DFT studies on other substituted indazoles, such as 5,7-dinitrobenzotriazole (an analogous bicyclic system), have shown that the 1H tautomer remains the most energetically favorable form. mdpi.com It is therefore highly probable that the 1H-tautomer of 6-Iodo-4-(trifluoromethyl)-1H-indazole is the predominant and more stable form.

Conformational analysis of the substituents is also an important aspect. For the 4-(trifluoromethyl) group, rotation around the C-C bond is expected to have a relatively low energy barrier. The orientation of this group and the iodine atom can influence intermolecular interactions in the solid state.

DFT calculations are instrumental in predicting the chemical reactivity and regioselectivity of reactions involving substituted indazoles. For instance, in N-alkylation reactions, a mixture of N1 and N2 substituted products is often formed. DFT calculations have been employed to understand and predict the regioselectivity of such reactions. beilstein-journals.org These studies often involve calculating the energies of the transition states leading to the different products, with the lower energy pathway indicating the major product.

For electron-deficient indazoles, high N1-selectivity has been observed in alkylation reactions, a phenomenon that can be rationalized through computational models that consider coordination effects with cations. beilstein-journals.org The presence of the electron-withdrawing trifluoromethyl group in 6-Iodo-4-(trifluoromethyl)-1H-indazole is expected to influence the nucleophilicity of the N1 and N2 atoms, and DFT calculations could precisely quantify this effect, thereby predicting the most likely site for electrophilic attack.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as Fukui functions and dual descriptors, which can identify the most nucleophilic and electrophilic sites within the molecule. This information is invaluable for predicting the regioselectivity of a wide range of chemical transformations.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying electron density. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For substituted indazoles, MESP analysis can visually represent the effects of substituents on the electronic distribution. In the case of 6-Iodo-4-(trifluoromethyl)-1H-indazole, the electron-withdrawing trifluoromethyl group would be expected to create a region of positive electrostatic potential (blue) around it. The nitrogen atoms of the pyrazole (B372694) ring, with their lone pairs of electrons, would be expected to be regions of negative electrostatic potential (red), highlighting their nucleophilic character. nih.gov The iodine atom can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding. MESP analysis can thus provide a clear rationale for the molecule's intermolecular interactions and reactivity patterns. nih.gov

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry plays a crucial role in elucidating the mechanisms of complex organic reactions. By mapping out the potential energy surface for a reaction, researchers can identify intermediates, transition states, and the most favorable reaction pathways.

While many reactions of indazoles proceed through ionic mechanisms, there is growing evidence for the involvement of radical pathways, particularly in functionalization reactions. Computational studies have been instrumental in identifying and characterizing these radical-mediated processes.

For example, the trifluoromethylation of 2H-indazoles has been shown to proceed via a radical mechanism. chemrxiv.orgresearchgate.net DFT calculations can be used to model the generation of the trifluoromethyl radical and its subsequent addition to the indazole ring. Similarly, the fluorination of 2H-indazoles has been suggested to occur through a radical pathway. organic-chemistry.org

Single Electron Transfer (SET) is a key step in many radical reactions. In a SET mechanism, an electron is transferred from a donor to an acceptor molecule, generating a radical ion pair. This initial electron transfer can trigger a cascade of radical reactions. DFT calculations can help to determine the feasibility of a SET process by calculating the redox potentials of the species involved. For instance, in the synthesis of 2H-indazoles from ortho-alkylazobenzenes, DFT calculations have revealed a radical chain mechanism. nih.gov The elucidation of such pathways is critical for optimizing reaction conditions and developing new synthetic methodologies. While direct computational studies on SET mechanisms involving 6-Iodo-4-(trifluoromethyl)-1H-indazole are lacking, the principles derived from related systems suggest that this compound could also participate in radical reactions under appropriate conditions.

In-Depth Computational Analysis of 6-Iodo-4-(trifluoromethyl)-1H-indazole Remains Elusive in Publicly Accessible Research

A thorough investigation into the computational and theoretical characteristics of the chemical compound 6-Iodo-4-(trifluoromethyl)-1H-indazole reveals a significant gap in publicly available scientific literature. Despite targeted searches for detailed research findings, specific data relating to transition state analysis, reaction energetics, and quantum chemical calculations for this particular molecule could not be located.

While computational chemistry is a powerful tool for understanding molecular properties and reaction mechanisms, it appears that 6-Iodo-4-(trifluoromethyl)-1H-indazole has not been the specific subject of in-depth theoretical studies in accessible scholarly articles or databases. Research in this area often focuses on broader classes of compounds or on molecules with more immediate and widely studied applications.

Consequently, the construction of a detailed article focusing solely on the specified computational and theoretical investigations for this compound is not possible at this time. The required data for the following outlined sections are not present in the surveyed scientific domain:

Applications of 6 Iodo 4 Trifluoromethyl 1h Indazole in Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

6-Iodo-4-(trifluoromethyl)-1H-indazole serves as a potent and versatile building block in synthetic organic chemistry. The strategic placement of the iodo and trifluoromethyl groups on the indazole scaffold provides multiple reaction sites for elaboration. The carbon-iodine bond at the 6-position is particularly amenable to a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The trifluoromethyl (-CF3) group, a common feature in many pharmaceuticals, significantly influences the compound's physical and chemical properties. ontosight.ai It enhances lipophilicity and metabolic stability, which are critical parameters in drug design. mdpi.com The strong electron-withdrawing nature of the -CF3 group also modulates the electronic properties of the indazole ring, influencing its reactivity and the properties of the final products. ontosight.aimdpi.com

The indazole core itself offers additional points for modification. The nitrogen atom at the N-1 position can be alkylated or arylated, providing a route to a diverse range of N-substituted indazole derivatives. beilstein-journals.org This multi-faceted reactivity allows chemists to use 6-Iodo-4-(trifluoromethyl)-1H-indazole as a key intermediate to introduce the trifluoromethyl-indazole motif into larger, more complex molecules. A similar compound, 6-iodo-1H-indazole, is noted as a key intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, Axitinib. patsnap.com

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | Palladium Complex (e.g., Pd(PPh₃)₄) | C-C (Aryl-Aryl) | 6-Aryl-4-(trifluoromethyl)-1H-indazole |

| Heck Coupling | Alkene | Palladium Complex (e.g., Pd(OAc)₂) | C-C (Aryl-Vinyl) | 6-Vinyl-4-(trifluoromethyl)-1H-indazole |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper Complex | C-C (Aryl-Alkynyl) | 6-Alkynyl-4-(trifluoromethyl)-1H-indazole |

| Buchwald-Hartwig Amination | Amine | Palladium Complex | C-N (Aryl-Amine) | 6-Amino-4-(trifluoromethyl)-1H-indazole |

Precursor for the Synthesis of Complex Organic Architectures

The utility of 6-Iodo-4-(trifluoromethyl)-1H-indazole extends to its role as a precursor for constructing intricate organic molecules, particularly those with pharmaceutical relevance. nih.gov The indazole scaffold is a recognized pharmacophore present in numerous therapeutic drugs, including anti-inflammatory agents and anti-cancer treatments like Pazopanib. nih.govresearchgate.net

The synthesis of complex drug molecules often involves a convergent strategy where key fragments are prepared separately and then joined. 6-Iodo-4-(trifluoromethyl)-1H-indazole is an ideal fragment for such strategies. For instance, a synthetic sequence could involve a Suzuki-Miyaura cross-coupling reaction at the C-6 iodo position to introduce a complex aryl or heteroaryl moiety. nih.govmdpi.comresearchgate.net Subsequently, the N-1 position of the indazole ring can be functionalized, adding another layer of complexity and allowing for the fine-tuning of the molecule's properties. beilstein-journals.org This stepwise and controlled functionalization is crucial for building the complex architectures required for specific biological targets.

Utilization in the Development of Diverse Chemical Scaffolds for Research

In medicinal chemistry and drug discovery, the development of compound libraries based on a common chemical scaffold is a powerful strategy for identifying new bioactive molecules. nih.gov 6-Iodo-4-(trifluoromethyl)-1H-indazole is an excellent starting point for generating such libraries. The reactivity of the C-I bond allows for the parallel synthesis of a multitude of derivatives. researchgate.net

By reacting the parent compound with a diverse set of boronic acids, amines, or alkynes in high-throughput formats, researchers can rapidly produce a library of novel compounds. Each compound retains the core 4-(trifluoromethyl)-1H-indazole scaffold but varies at the 6-position. This diversity is essential for exploring the structure-activity relationships (SAR) of a particular biological target. nih.gov For example, indazole derivatives are known to be potent kinase inhibitors, and libraries derived from this scaffold can be screened to identify selective inhibitors for specific kinases involved in diseases like cancer. nih.govnih.gov

Contribution to the Synthesis of Precursors for Advanced Materials (e.g., Organic Light-Emitting Diodes)

The unique electronic properties of the indazole ring system, enhanced by the presence of the trifluoromethyl group, make derivatives of this compound interesting for materials science. ontosight.ai The incorporation of trifluoromethyl groups into organic molecules can influence their optical and electrical properties. ontosight.ai Heterocyclic compounds, including derivatives of imidazole (B134444) and indazole, are widely explored for their use in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The trifluoromethyl group is strongly electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of electronic properties is critical for designing materials used in the emissive or charge-transport layers of OLEDs. mdpi.comresearchgate.net The indazole core provides a rigid, conjugated platform that is beneficial for charge transport and luminescent efficiency. Therefore, 6-Iodo-4-(trifluoromethyl)-1H-indazole can serve as a key building block for synthesizing novel organic semiconductors and emitters for next-generation displays and lighting.

| Structural Feature | Property Influenced | Relevance to Advanced Materials (OLEDs) |

|---|---|---|

| Indazole Core | Rigidity, Planarity, Conjugation | Promotes efficient charge transport and intermolecular interactions (π-stacking). |

| Trifluoromethyl (-CF₃) Group | Electron-Withdrawing Nature, Lipophilicity | Tunes HOMO/LUMO energy levels for better charge injection/transport; can improve material processability and stability. ontosight.aimdpi.com |

| Functionalization at C-6 (via C-I bond) | Molecular Architecture, Electronic Properties | Allows for the attachment of other chromophores or charge-transporting units to create complex, multifunctional materials. |

Development of Novel Reagents and Catalysts from Indazole Derivatives

The indazole scaffold is also being explored in the development of new ligands for catalysis. nih.govacs.org The nitrogen atoms in the pyrazole (B372694) ring of the indazole can coordinate to transition metals, making indazole derivatives attractive candidates for ligand design. By modifying the indazole scaffold, for example by introducing phosphine (B1218219) groups, researchers can create ligands that fine-tune the electronic and steric properties of a metal catalyst. nih.govacs.org

While direct application of 6-Iodo-4-(trifluoromethyl)-1H-indazole as a catalyst precursor is not widely documented, its derivatives hold potential. The electron-withdrawing trifluoromethyl group would significantly impact the electron density on the indazole ring system. This electronic modulation could, in turn, affect the properties of a metal center to which the indazole-based ligand is coordinated, potentially leading to catalysts with novel reactivity or selectivity. acs.org The development of such specialized ligands is a key area of research for enabling more efficient and selective chemical transformations. researchgate.netbohrium.com

Future Directions and Challenges in 6 Iodo 4 Trifluoromethyl 1h Indazole Research

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of complex indazoles like 6-iodo-4-(trifluoromethyl)-1H-indazole is the reliance on multi-step sequences that often employ harsh reagents and generate significant waste. Future research is increasingly focused on developing more sustainable and atom-economical alternatives. A promising avenue is the continued development of transition-metal-catalyzed C-H activation and annulation strategies. researchgate.netnih.gov These methods allow for the construction of the indazole core from simpler, more readily available starting materials in a single step, minimizing byproduct formation. nih.gov

Table 1: Comparison of Synthetic Strategies for Indazole Derivatives

| Strategy | Advantages | Challenges & Future Directions |

|---|---|---|

| Traditional Multi-step Synthesis | Well-established, reliable for specific isomers. | Poor atom economy, harsh conditions, significant waste. |

| Transition-Metal-Catalyzed C-H Activation/Annulation researchgate.netnih.gov | High atom economy, access to diverse derivatives, one-pot procedures. | Reliance on precious metals, requirement for directing groups, harsh reaction conditions in some cases. Future work focuses on using earth-abundant catalysts. |

| Metal-Free Radical Pathways nih.govacs.org | Avoids toxic metal catalysts, environmentally benign. | Limited substrate scope, challenges in controlling regioselectivity. |

| Photoredox Catalysis acs.orgrsc.org | Mild reaction conditions, unique reactivity patterns. | Requires specialized equipment, catalyst cost and stability can be concerns. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electronic nature of 6-iodo-4-(trifluoromethyl)-1H-indazole presents opportunities for exploring novel reactivity. The electron-deficient pyrazole (B372694) ring and the substituted benzene (B151609) ring can be exploited to achieve unprecedented transformations. Photoredox catalysis, in particular, offers a powerful tool for accessing radical-mediated pathways under mild conditions. acs.orgrsc.org This could enable, for example, the direct trifluoromethylation or functionalization of other positions on the indazole ring using novel radical precursors, bypassing traditional methods. acs.orgacs.org

Another area of future exploration is the transformation of the indazole ring itself. Photochemical methods have been shown to induce the transposition of indazoles into benzimidazoles, a transformation that could be explored for the 6-iodo-4-(trifluoromethyl) derivative to access an entirely new class of compounds. nih.gov Additionally, [3+2] cycloaddition reactions involving the indazole core could lead to the synthesis of complex, fused heterocyclic systems with potential biological activity. researchgate.netorganic-chemistry.org The challenge lies in controlling the regioselectivity of these transformations and understanding the mechanistic pathways to optimize yields and discover new reactions.

Advanced Computational Modeling for Predictive Synthesis and Reactivity